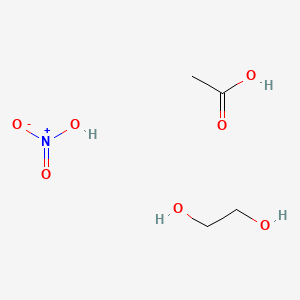

Acetic acid;ethane-1,2-diol;nitric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “Acetic acid;ethane-1,2-diol;nitric acid” is a combination of three distinct chemicals: acetic acid, ethane-1,2-diol (commonly known as ethylene glycol), and nitric acid. Each of these chemicals has unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Acetic Acid

Acetic acid is primarily produced through the methanol carbonylation process, where methanol and carbon monoxide react in the presence of a rhodium/iodine catalyst system at moderate temperatures and pressures . Another method involves the oxidation of ethanol or acetaldehyde.

Ethane-1,2-Diol

Ethane-1,2-diol is synthesized from ethylene oxide, which is produced from ethene. The ethylene oxide is then hydrated to form ethane-1,2-diol. This reaction can be catalyzed by acids or bases, but industrially, it is often carried out under neutral conditions or with a small amount of sulfuric acid as a catalyst .

Nitric Acid

Nitric acid is produced industrially through the Ostwald process, which involves the catalytic oxidation of ammonia to nitric oxide, followed by further oxidation to nitrogen dioxide and absorption in water to form nitric acid .

Análisis De Reacciones Químicas

Acetic Acid

Acetic acid undergoes various chemical reactions, including:

Esterification: Reacts with alcohols to form esters.

Oxidation: Can be oxidized to carbon dioxide and water.

Reduction: Can be reduced to ethanol.

Ethane-1,2-Diol

Ethane-1,2-diol participates in several reactions:

Oxidation: Can be oxidized to oxalic acid or carbon dioxide and water.

Esterification: Reacts with carboxylic acids to form esters.

Dehydration: Can be dehydrated to form acetaldehyde.

Nitric Acid

Nitric acid is a strong oxidizing agent and undergoes reactions such as:

Oxidation: Oxidizes metals and non-metals.

Nitration: Introduces nitro groups into organic compounds.

Decomposition: Decomposes to nitrogen dioxide, water, and oxygen.

Aplicaciones Científicas De Investigación

Acetic Acid

Acetic acid is widely used in the production of vinyl acetate monomer, which is a precursor for polyvinyl acetate and polyvinyl alcohol. It is also used as a solvent and reagent in chemical synthesis .

Ethane-1,2-Diol

Ethane-1,2-diol is primarily used as an antifreeze and coolant in automotive applications. It is also a key raw material in the production of polyester fibers and resins .

Nitric Acid

Nitric acid is essential in the production of fertilizers, particularly ammonium nitrate. It is also used in the manufacture of explosives, dyes, and pharmaceuticals .

Mecanismo De Acción

Acetic Acid

Acetic acid acts as a weak acid, donating protons (H⁺) in aqueous solutions. It can also act as a nucleophile in esterification reactions.

Ethane-1,2-Diol

Ethane-1,2-diol functions as a diol, participating in hydrogen bonding and acting as a nucleophile in various chemical reactions.

Nitric Acid

Nitric acid acts as a strong oxidizing agent, accepting electrons from other substances and introducing nitro groups into organic molecules.

Comparación Con Compuestos Similares

Acetic Acid

Similar compounds include formic acid and propionic acid. Acetic acid is unique due to its widespread use in the production of vinyl acetate monomer and its role as a solvent.

Ethane-1,2-Diol

Similar compounds include propylene glycol and diethylene glycol. Ethane-1,2-diol is unique due to its extensive use as an antifreeze and its role in polyester production .

Nitric Acid

Similar compounds include sulfuric acid and hydrochloric acid. Nitric acid is unique due to its strong oxidizing properties and its use in nitration reactions.

Propiedades

Número CAS |

65260-93-7 |

|---|---|

Fórmula molecular |

C4H11NO7 |

Peso molecular |

185.13 g/mol |

Nombre IUPAC |

acetic acid;ethane-1,2-diol;nitric acid |

InChI |

InChI=1S/C2H4O2.C2H6O2.HNO3/c1-2(3)4;3-1-2-4;2-1(3)4/h1H3,(H,3,4);3-4H,1-2H2;(H,2,3,4) |

Clave InChI |

QETJLNXJXIDPAY-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)O.C(CO)O.[N+](=O)(O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-](/img/structure/B14469980.png)

![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide](/img/structure/B14469981.png)

![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]-](/img/structure/B14470013.png)

![6H-Benzo[c]phenothiazine, 5,7-dihydro-](/img/structure/B14470020.png)

![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)